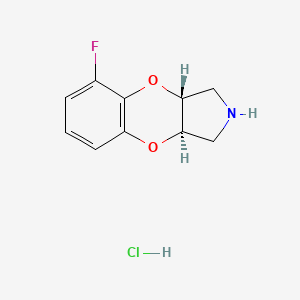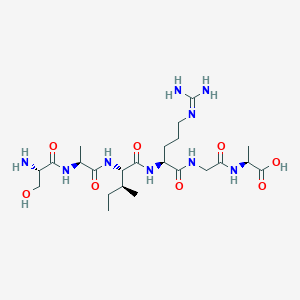
Sairga
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sairga is a derivative of the bacteriophage phi3T, specifically designed to identify the bacterial cytosolic protein phAimR. This identification promotes the lysogeny process within the bacterial cell. The molecular formula of this compound is C23H43N9O8, and it has a molecular weight of 573.64 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sairga involves the derivation from bacteriophage phi3T. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared under controlled laboratory conditions to ensure its purity and efficacy .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The compound is produced in bulk quantities, with specific attention to maintaining the correct molecular structure and activity. The production process involves multiple stages of purification and quality control to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sairga undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcomes .
Major Products Formed
Applications De Recherche Scientifique
Sairga has a wide range of scientific research applications, including:
Biology: Employed in biological research to understand its interaction with bacterial proteins and its role in promoting lysogeny.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting bacterial infections.
Industry: Utilized in industrial processes that require specific chemical properties of this compound.
Mécanisme D'action
Sairga exerts its effects by specifically identifying and binding to the bacterial cytosolic protein phAimR. This binding initiates the lysogeny process, where the bacteriophage integrates its genetic material into the host bacterial genome. The molecular targets involved in this process include the phAimR protein and other associated pathways within the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Sairga include other derivatives of bacteriophages that target specific bacterial proteins. Some examples are:
Phi3T derivatives: Other compounds derived from the bacteriophage phi3T with similar targeting mechanisms.
Phage-derived compounds: Various compounds derived from different bacteriophages that target bacterial proteins.
Uniqueness of this compound
What sets this compound apart from similar compounds is its specific ability to identify and bind to the phAimR protein within the bacterial cytosol. This unique targeting mechanism makes this compound a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H43N9O8 |
|---|---|
Poids moléculaire |
573.6 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H43N9O8/c1-5-11(2)17(32-18(35)12(3)30-19(36)14(24)10-33)21(38)31-15(7-6-8-27-23(25)26)20(37)28-9-16(34)29-13(4)22(39)40/h11-15,17,33H,5-10,24H2,1-4H3,(H,28,37)(H,29,34)(H,30,36)(H,31,38)(H,32,35)(H,39,40)(H4,25,26,27)/t11-,12-,13-,14-,15-,17-/m0/s1 |
Clé InChI |
CHVRGAAYNPBRKC-ADLLZNHASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




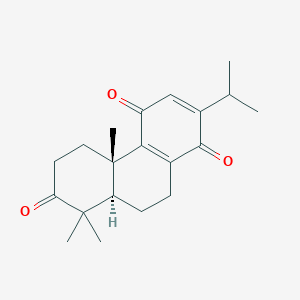

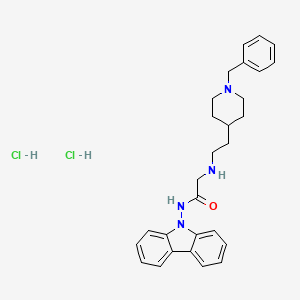
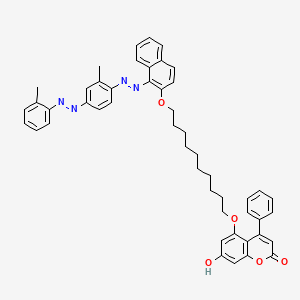


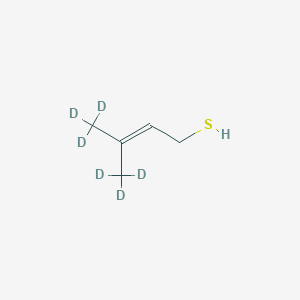

![3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382750.png)
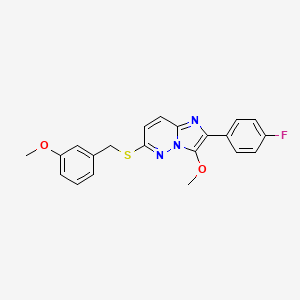
![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)
